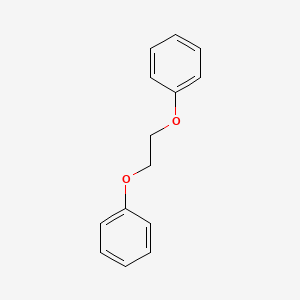

![molecular formula C13H11N3O2 B3422539 p-[(p-aminophenyl)azo]benzoic acid CAS No. 259199-82-1](/img/structure/B3422539.png)

p-[(p-aminophenyl)azo]benzoic acid

Vue d'ensemble

Description

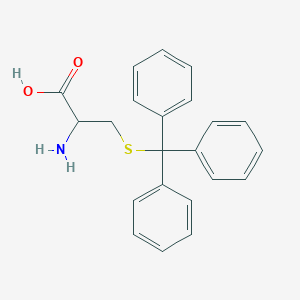

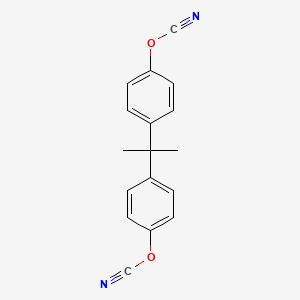

p-[(p-aminophenyl)azo]benzoic acid: is an organic compound with the molecular formula C13H11N3O2. It is a derivative of benzoic acid, where the para position of the benzene ring is substituted with an azo group (N=N) linked to a para-aminophenyl group. This compound is known for its vibrant color and is often used in dye and pigment industries .

Mécanisme D'action

Target of Action

It is known that para-aminobenzoic acid (paba) compounds, which include p-[(p-aminophenyl)azo]benzoic acid, have shown potential as therapeutic agents with anticancer, anti-alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties .

Biochemical Pathways

Paba-based therapeutic chemicals are known to be involved in various biological processes .

Result of Action

Paba compounds have shown potential therapeutic effects, including anticancer, anti-alzheimer’s, antibacterial, antiviral, antioxidant, and anti-inflammatory properties .

Analyse Biochimique

Biochemical Properties

It is known that para-aminobenzoic acid (PABA), a structurally similar compound, plays a crucial role in the synthesis of folic acid in many bacterial species, yeasts, and plants . This suggests that 4-(p-Aminophenylazo)benzoic acid may interact with similar enzymes, proteins, and other biomolecules .

Cellular Effects

Some PABA derivatives have shown various biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties . These activities suggest that 4-(p-Aminophenylazo)benzoic acid may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that PABA and its derivatives can interfere with the conversion of PABA to folate by the enzyme dihydropteroate synthetase . This suggests that 4-(p-Aminophenylazo)benzoic acid may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

A study on 4-phenylamino-benzoic acids, which are structurally similar, revealed that these compounds exhibit polymorphism, a property that changes over time . This suggests that 4-(p-Aminophenylazo)benzoic acid may also exhibit temporal changes in its effects, including stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that PABA and its derivatives have been investigated as therapeutics for various diseases . This suggests that 4-(p-Aminophenylazo)benzoic acid may also exhibit dosage-dependent effects, including threshold effects and potential toxic or adverse effects at high doses .

Metabolic Pathways

It is known that PABA is an intermediate in the synthesis of folate by bacteria, plants, and fungi . This suggests that 4-(p-Aminophenylazo)benzoic acid may be involved in similar metabolic pathways, including interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that PABA is produced in the chloroplasts of plants and stored as a glucose ester in their tissues . This suggests that 4-(p-Aminophenylazo)benzoic acid may be transported and distributed in a similar manner, including interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

It is known that PABA is produced in the chloroplasts of plants . This suggests that 4-(p-Aminophenylazo)benzoic acid may also be localized to specific subcellular compartments or organelles, and this localization may affect its activity or function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Diazotization and Coupling Reaction:

Industrial Production Methods:

- The industrial production of p-[(p-aminophenyl)azo]benzoic acid typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves strict temperature control and the use of high-purity reagents to minimize impurities .

Analyse Des Réactions Chimiques

Types of Reactions:

Common Reagents and Conditions:

Oxidation: Potassium permanganate or nitric acid.

Reduction: Sodium dithionite or hydrogen in the presence of a catalyst.

Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: p-[(p-nitrophenyl)azo]benzoic acid.

Reduction: p-[(p-hydrazinophenyl)azo]benzoic acid.

Substitution: p-[(p-acylaminophenyl)azo]benzoic acid or p-[(p-sulfonamidophenyl)azo]benzoic acid.

Applications De Recherche Scientifique

Chemistry:

- Used as a dye intermediate in the synthesis of various azo dyes.

- Acts as a pH indicator due to its color change properties in different pH environments .

Biology and Medicine:

- Investigated for its potential use in biological staining techniques.

- Explored for its antimicrobial properties and potential use in pharmaceuticals .

Industry:

- Utilized in the production of pigments and dyes for textiles, plastics, and inks.

- Employed in the development of light-sensitive materials for photographic and printing applications .

Comparaison Avec Des Composés Similaires

- p-[(p-nitrophenyl)azo]benzoic acid

- p-[(p-hydrazinophenyl)azo]benzoic acid

- p-[(p-acylaminophenyl)azo]benzoic acid

- p-[(p-sulfonamidophenyl)azo]benzoic acid

Comparison:

- p-[(p-aminophenyl)azo]benzoic acid is unique due to its amino group, which provides additional reactivity and potential for further functionalization compared to its nitro, hydrazo, acylamino, and sulfonamido counterparts .

- The presence of the amino group also imparts different electronic properties, affecting the compound’s color and reactivity in various chemical reactions .

Propriétés

IUPAC Name |

4-[(4-aminophenyl)diazenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O2/c14-10-3-7-12(8-4-10)16-15-11-5-1-9(2-6-11)13(17)18/h1-8H,14H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNBDJZDRNLJJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)N=NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064506, DTXSID201246122, DTXSID801250197 | |

| Record name | Benzoic acid, 4-[(4-aminophenyl)azo]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1E)-2-(4-Aminophenyl)diazenyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201246122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1Z)-2-(4-Aminophenyl)diazenyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801250197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6925-48-0, 259199-82-1, 787529-91-3 | |

| Record name | 4-[2-(4-Aminophenyl)diazenyl]benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6925-48-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(2-(4-aminophenyl)diazenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006925480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(p-Aminophenylazo)benzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60414 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-[2-(4-aminophenyl)diazenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-[(4-aminophenyl)azo]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1E)-2-(4-Aminophenyl)diazenyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201246122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1Z)-2-(4-Aminophenyl)diazenyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801250197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-[(p-aminophenyl)azo]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-[(E)-2-(4-aminophenyl)diazen-1-yl]benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methyl-3,9-diazabicyclo[3.3.1]nonane](/img/structure/B3422476.png)

![3-ethyl-2-sulfanyl-5-(thiophen-2-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3422516.png)

![7,18-Dihexyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B3422523.png)

![3-[4-(Trifluoromethoxy)phenyl]acrylamide](/img/structure/B3422545.png)